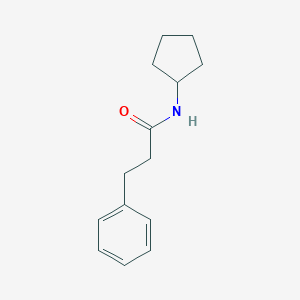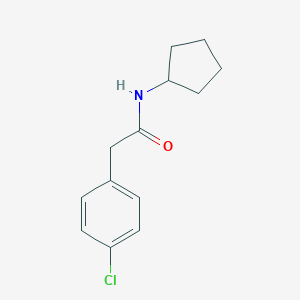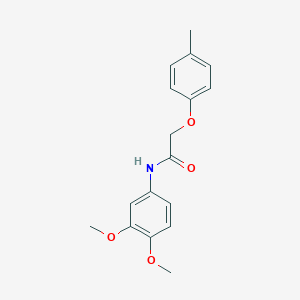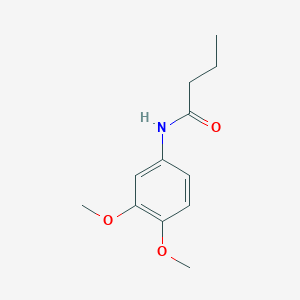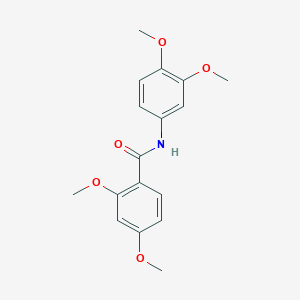
1-Amino-4-(4-chlorophenyl)-2,5-piperazinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Amino-4-(4-chlorophenyl)-2,5-piperazinedione, commonly known as CP-465,022, is a chemical compound that belongs to the class of piperazine derivatives. It is a potent and selective antagonist of the dopamine D1 receptor, which has been extensively studied for its potential use in the treatment of various neurological and psychiatric disorders.
Mecanismo De Acción
As mentioned earlier, CP-465,022 is a selective antagonist of the dopamine D1 receptor. This means that it blocks the activity of this receptor, which is involved in the regulation of various neurological processes such as reward, motivation, and cognition. By blocking the dopamine D1 receptor, CP-465,022 can modulate these processes and potentially alleviate symptoms associated with various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
CP-465,022 has been shown to have a range of biochemical and physiological effects. For example, it has been shown to increase the levels of dopamine and other neurotransmitters in the brain, which can have a positive effect on mood and cognition. Additionally, it has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of various inflammatory disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of CP-465,022 for laboratory experiments is its high selectivity for the dopamine D1 receptor. This means that it can be used to specifically target this receptor without affecting other receptors in the brain. However, one limitation of CP-465,022 is that it has poor solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on CP-465,022. One area of interest is its potential use in the treatment of drug addiction, as it has been shown to reduce drug-seeking behavior in animal models. Additionally, there is ongoing research into the potential use of CP-465,022 in the treatment of schizophrenia and other psychiatric disorders. Finally, there is also interest in developing more potent and selective dopamine D1 receptor antagonists based on the structure of CP-465,022.
Métodos De Síntesis
The synthesis of CP-465,022 involves the condensation of 4-chlorophenyl hydrazine with ethyl acetoacetate, followed by cyclization with acetic anhydride to form the piperazine ring. The resulting product is then treated with ammonia to obtain the final compound.
Aplicaciones Científicas De Investigación
CP-465,022 has been the subject of numerous scientific studies, mainly focusing on its potential therapeutic applications. One of the major areas of research has been its use in the treatment of schizophrenia, as it has been shown to have antipsychotic effects in animal models. Additionally, CP-465,022 has also been studied for its potential use in the treatment of drug addiction, depression, and Parkinson's disease.
Propiedades
Fórmula molecular |
C10H10ClN3O2 |
|---|---|
Peso molecular |
239.66 g/mol |
Nombre IUPAC |
1-amino-4-(4-chlorophenyl)piperazine-2,5-dione |
InChI |
InChI=1S/C10H10ClN3O2/c11-7-1-3-8(4-2-7)13-5-10(16)14(12)6-9(13)15/h1-4H,5-6,12H2 |
Clave InChI |
OQXBOEIHXIMLLW-UHFFFAOYSA-N |
SMILES |
C1C(=O)N(CC(=O)N1C2=CC=C(C=C2)Cl)N |
SMILES canónico |
C1C(=O)N(CC(=O)N1C2=CC=C(C=C2)Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



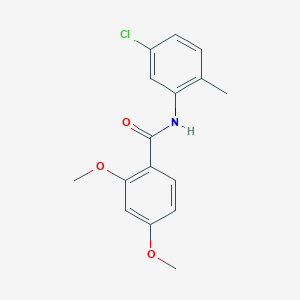
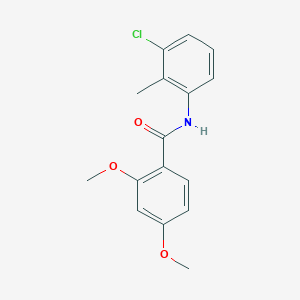
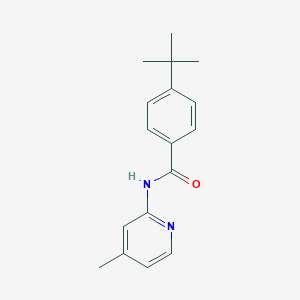
![2-(naphthalen-1-yl)-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B291857.png)
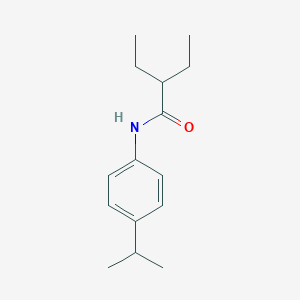
![N-[4-(propan-2-yl)phenyl]butanamide](/img/structure/B291859.png)

